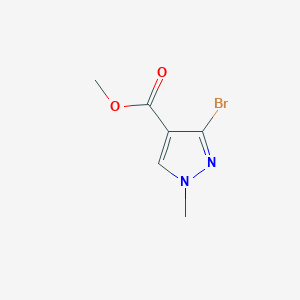![molecular formula C13H14F2N6O2 B10907329 [5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B10907329.png)
[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(Difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]methanone is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and difluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the difluoromethyl and hydroxyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and fluorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method can be optimized to reduce reaction times and improve overall efficiency, making it suitable for commercial applications.
化学反応の分析
Types of Reactions
[5-(Difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, [5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its interactions with biological targets suggest it may have utility in drug development, particularly for conditions involving enzyme modulation.
Industry
In industrial applications, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for use in various manufacturing processes.
作用機序
The mechanism of action of [5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl and hydroxyl groups play crucial roles in binding to these targets, influencing their activity and function. The compound’s structure allows it to modulate biochemical pathways, making it a valuable tool for studying cellular processes.
類似化合物との比較
Similar Compounds
- [5-(Trifluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]methanone
- [5-(Chloromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]methanone
Uniqueness
Compared to similar compounds, [5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]methanone is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it particularly valuable for various applications.
特性
分子式 |
C13H14F2N6O2 |
|---|---|
分子量 |
324.29 g/mol |
IUPAC名 |
[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-[1-(pyrazol-1-ylmethyl)pyrazol-3-yl]methanone |
InChI |
InChI=1S/C13H14F2N6O2/c1-9-7-13(23,12(14)15)21(17-9)11(22)10-3-6-20(18-10)8-19-5-2-4-16-19/h2-6,12,23H,7-8H2,1H3 |
InChIキー |
NCZIOKBRYLGEKR-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(C1)(C(F)F)O)C(=O)C2=NN(C=C2)CN3C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,3,3-Tetrafluoropropyl 5-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B10907247.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B10907248.png)
![2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B10907256.png)
![N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]-2-(3-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B10907260.png)
![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-[4-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B10907267.png)
![5-[(2E)-2-{[5-(4-methoxy-3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1H-tetrazole](/img/structure/B10907276.png)
![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B10907278.png)
![2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B10907283.png)
![ethyl (2E)-2-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-3-(2,4-dichlorophenyl)prop-2-enoate](/img/structure/B10907290.png)
![methyl N-[(2-chloro-5-nitrophenyl)carbonyl]methioninate](/img/structure/B10907297.png)

![N'-[(1Z,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B10907314.png)

![1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10907321.png)